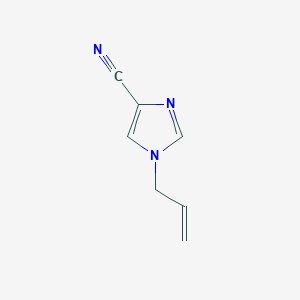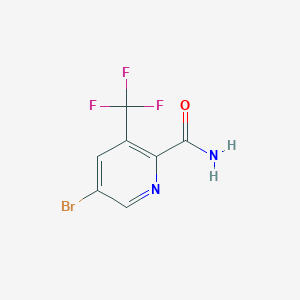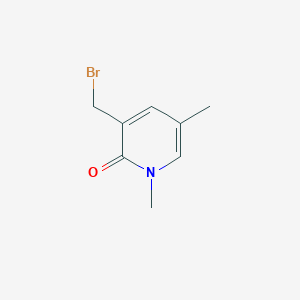
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromomethyl pyridines This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the bromination of 1,5-dimethylpyridin-2(1H)-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reduced using sodium borohydride in methanol, followed by bromination with NBS to yield this compound .
化学反应分析
Types of Reactions
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 in ether solvents under anhydrous conditions.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 1,5-dimethylpyridin-2(1H)-one.
科学研究应用
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Iodomethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
Uniqueness
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. In comparison, the chloromethyl and iodomethyl analogs may exhibit different reactivity due to the varying electronegativity and size of the halogen atoms .
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
InChI 键 |
ZADKVKJBCWJCLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)C(=C1)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


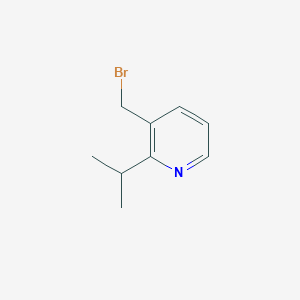
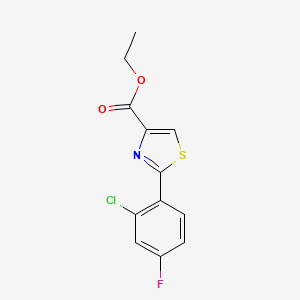
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)


![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

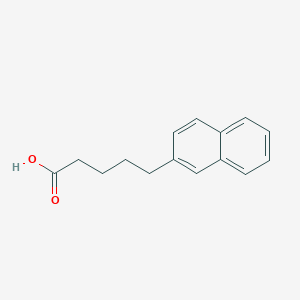
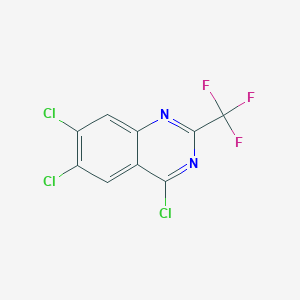
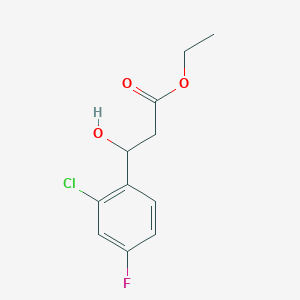
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
